2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate
Description
2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate is an organic compound that features a complex structure with multiple functional groups, including dichlorophenyl, oxoethyl, iodo, and methoxybenzoate moieties. This compound is of interest in various fields of chemical research due to its potential reactivity and applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-iodo-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2IO4/c1-22-15-5-3-10(7-13(15)19)16(21)23-8-14(20)9-2-4-11(17)12(18)6-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMIKIJGCKFSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate typically involves multiple steps:
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Formation of 3,4-dichlorophenyl-2-oxoethyl intermediate
Starting materials: 3,4-dichlorobenzaldehyde and ethyl acetoacetate.
Reaction conditions: The aldol condensation reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to yield the intermediate.
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Iodination of 4-methoxybenzoic acid
Starting materials: 4-methoxybenzoic acid and iodine.
Reaction conditions: The iodination is performed using iodine and an oxidizing agent like potassium iodate in an acidic medium to obtain 3-iodo-4-methoxybenzoic acid.
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Esterification
Starting materials: The intermediate 3,4-dichlorophenyl-2-oxoethyl and 3-iodo-4-methoxybenzoic acid.
Reaction conditions: The esterification is typically conducted using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts under mild conditions.
Major Products
Oxidation: 2-(3,4-dichlorophenyl)-2-oxoethyl 3-hydroxy-4-methoxybenzoate.
Reduction: 2-(3,4-dichlorophenyl)-2-hydroxyethyl 3-iodo-4-methoxybenzoate.
Substitution: 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(substituted)-4-methoxybenzoate.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Reactivity Studies: Investigated for its reactivity patterns and mechanisms in organic synthesis.
Biology
Biological Activity: Potentially explored for its biological activity, including antimicrobial or anticancer properties.
Medicine
Drug Development: Studied as a potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and applications.
Uniqueness
2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and potential applications in synthesis and medicinal chemistry. The combination of these functional groups may provide distinct advantages in terms of reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
